molecular formula C7H4ClNO4 B146347 2-Chloro-4-nitrobenzoic acid CAS No. 99-60-5

2-Chloro-4-nitrobenzoic acid

Cat. No.: B146347
CAS No.: 99-60-5
M. Wt: 201.56 g/mol
InChI Key: QAYNSPOKTRVZRC-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4ClNO4. It is characterized by the presence of both a chloro and a nitro group attached to a benzoic acid core. This compound is typically a yellow or orange crystalline solid and is known for its applications in various chemical and industrial processes .

Mechanism of Action

Target of Action

It has been identified as a potential therapy for immunodeficiency diseases, acting as an anti-viral and anti-cancer agent .

Mode of Action

It’s known that the compound can exist as a dimorph in the solid state , which may influence its interaction with biological targets.

Biochemical Pathways

The degradation of 2C4NBA by Acinetobacter sp. Strain RKJ12 involves both oxidative and reductive catabolic mechanisms . The metabolism of 2C4NBA is initiated by oxidative ortho dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid (2H4NBA), which subsequently is metabolized into 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase . The further degradation of 2,4-DHBA then proceeds via reductive dehydroxylation involving the formation of salicylic acid . In the lower pathway, the organism transformed salicylic acid into catechol, which was mineralized by the ortho ring cleavage catechol-1,2-dioxygenase to cis, cis-muconic acid, ultimately forming tricarboxylic acid cycle intermediates .

Pharmacokinetics

It’s known that the compound can form solvates readily from various solvents . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given its potential use as an anti-viral and anti-cancer agent , it may be inferred that the compound could interfere with the replication of viruses or the proliferation of cancer cells.

Action Environment

The action of 2C4NBA can be influenced by environmental factors. For instance, the compound can form solvates with various solvents , which could affect its stability and efficacy. Additionally, the compound exists as a dimorph in the solid state , and its transformation between different forms could be influenced by environmental conditions such as temperature .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-nitrobenzoic acid interacts with various enzymes, proteins, and other biomolecules. The metabolism of this compound is initiated by oxidative ortho dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid . This process involves the enzyme mono-oxygenase .

Cellular Effects

The effects of this compound on cells are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzoic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloro group .

Another method involves the chlorination of 4-nitrobenzoic acid. This reaction uses chlorine gas in the presence of a catalyst such as iron or iodine. The reaction is conducted at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitrobenzoic acid is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-chloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYNSPOKTRVZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059198
Record name Benzoic acid, 2-chloro-4-nitro-
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-60-5
Record name 2-Chloro-4-nitrobenzoic acid
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Record name 2-Chloro-4-nitrobenzoic acid
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Record name 2-CHLORO-4-NITROBENZOIC ACID
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Record name Benzoic acid, 2-chloro-4-nitro-
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Record name Benzoic acid, 2-chloro-4-nitro-
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Record name 2-chloro-4-nitrobenzoic acid
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Record name 2-Chloro-4-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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